molecular formula C9H6F4O2 B2935004 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid CAS No. 2387220-05-3

2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid

Cat. No.: B2935004
CAS No.: 2387220-05-3
M. Wt: 222.139
InChI Key: CRSQINYZZVGSCN-UHFFFAOYSA-N
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Description

2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C9H6F4O2. It is a derivative of benzoic acid, where the benzene ring is substituted with fluoro, methyl, and trifluoromethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-fluoro-3-methylbenzoic acid with trifluoromethylating agents under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-5-(trifluoromethyl)benzoic acid: Similar structure but lacks the methyl group.

    3,5-Bis(trifluoromethyl)benzoic acid: Contains two trifluoromethyl groups but lacks the fluoro and methyl groups.

    2-Fluoro-3-methylbenzoic acid: Similar structure but lacks the trifluoromethyl group.

Uniqueness

2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid is unique due to the combination of fluoro, methyl, and trifluoromethyl groups on the benzene ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-fluoro-3-methyl-5-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O2/c1-4-2-5(9(11,12)13)3-6(7(4)10)8(14)15/h2-3H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRSQINYZZVGSCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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